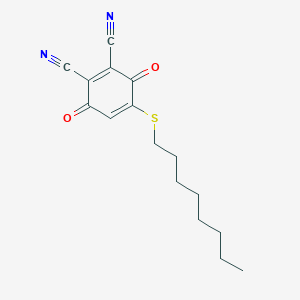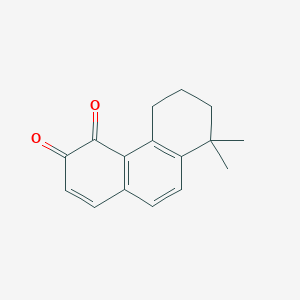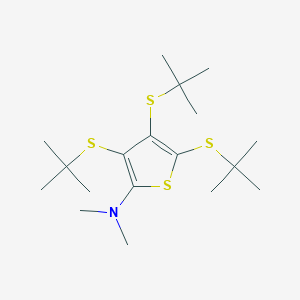
Non-5-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-5-YN-2-one is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C9H12O, and it is known for its unique reactivity due to the triple bond and the carbonyl group (C=O) present in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Non-5-YN-2-one can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures around 50-60°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a packed bed reactor containing a catalyst such as palladium on carbon. The reactants, 1-hexyne and acetic anhydride, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Non-5-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the alkyne can be substituted with halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkynes.
Aplicaciones Científicas De Investigación
Non-5-YN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Non-5-YN-2-one involves its reactivity due to the presence of the triple bond and the carbonyl group. The triple bond can participate in various addition reactions, while the carbonyl group can undergo nucleophilic addition. These reactive sites make this compound a versatile compound in organic synthesis.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The pathways involved in its reactions typically include nucleophilic addition, electrophilic addition, and oxidation-reduction processes.
Comparación Con Compuestos Similares
Non-5-YN-2-one can be compared with other similar compounds, such as:
Hex-5-YN-2-one: Similar structure but with a shorter carbon chain.
Hept-5-YN-2-one: Similar structure but with a different carbon chain length.
Oct-5-YN-2-one: Similar structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both the triple bond and the carbonyl group, which confer distinct reactivity and versatility in chemical reactions.
Propiedades
Número CAS |
132716-17-7 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
non-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-4,7-8H2,1-2H3 |
Clave InChI |
KHGADPZWZGCLSA-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
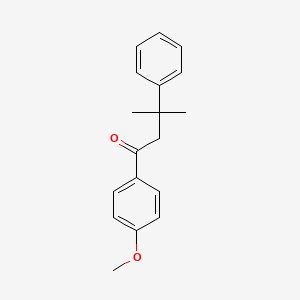
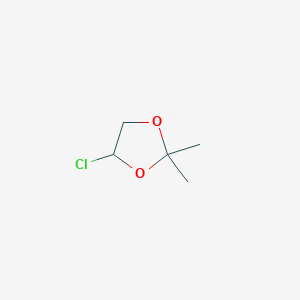
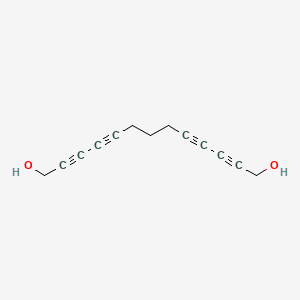
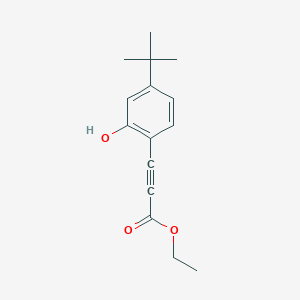
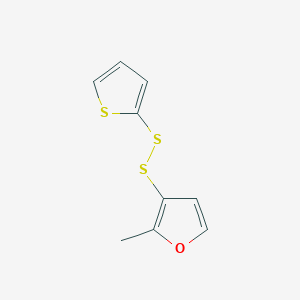
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
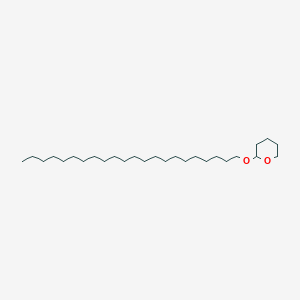
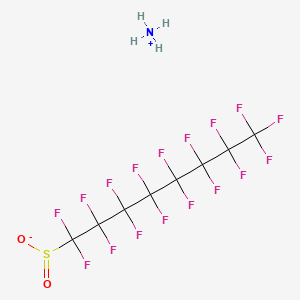
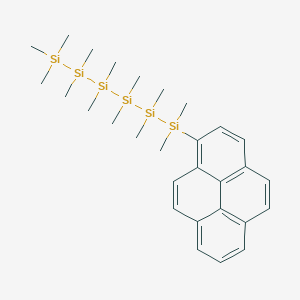
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
